molecular formula C8H7ClN2O4 B13929303 Methyl (3-chloro-5-nitropyridin-4-yl)acetate

Methyl (3-chloro-5-nitropyridin-4-yl)acetate

Cat. No.: B13929303
M. Wt: 230.60 g/mol
InChI Key: HVGWEIWSICZGQJ-UHFFFAOYSA-N
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Description

Methyl (3-chloro-5-nitropyridin-4-yl)acetate: is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chloro-5-nitropyridin-4-yl)acetate typically involves the esterification of 3-chloro-5-nitropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-chloro-5-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 3-chloro-5-aminopyridin-4-yl acetate.

    Ester hydrolysis: Formation of 3-chloro-5-nitropyridine-4-carboxylic acid.

Scientific Research Applications

Methyl (3-chloro-5-nitropyridin-4-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (3-chloro-5-nitropyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl (3-chloro-5-nitropyridin-2-yl)acetate
  • Methyl (3-bromo-5-nitropyridin-4-yl)acetate
  • Methyl (3-chloro-5-nitropyridin-4-yl)propanoate

Uniqueness: Methyl (3-chloro-5-nitropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)2-5-6(9)3-10-4-7(5)11(13)14/h3-4H,2H2,1H3

InChI Key

HVGWEIWSICZGQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

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